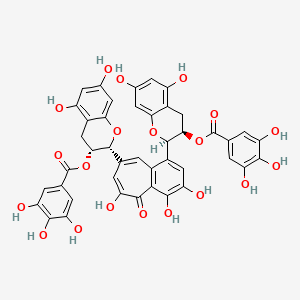
Theaflavin 3,3'-digallate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Theaflavin 3,3’-digallate is a natural polyphenolic compound predominantly found in black tea. It is one of the major theaflavins, which are formed during the fermentation process of tea leaves. Theaflavin 3,3’-digallate is known for its potent antioxidant properties and has been the subject of extensive research due to its potential health benefits, including anti-inflammatory, antiviral, and anticancer activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Theaflavin 3,3’-digallate is synthesized through the enzymatic oxidation of catechin monomers present in fresh green tea leaves. The key enzymes involved in this process are polyphenol oxidases and peroxidases. The optimal conditions for the enzymatic synthesis include a pH of 4.0, a temperature of 25°C, and a reaction time of 30 minutes .
Industrial Production Methods: In industrial settings, the production of theaflavin 3,3’-digallate involves the use of microbial polyphenol oxidase from Bacillus megaterium. This method has been optimized to enhance the catalytic efficiency of the enzyme, resulting in a higher yield of theaflavin 3,3’-digallate. The process includes the use of a transition state conformation optimization strategy to stabilize the spatial conformation of the O-O bond dissociation .
Analyse Chemischer Reaktionen
Types of Reactions: Theaflavin 3,3’-digallate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its bioactivity and stability.
Common Reagents and Conditions:
Oxidation: Theaflavin 3,3’-digallate can be oxidized using reagents such as hydrogen peroxide and oxygen in the presence of polyphenol oxidase.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve the use of halogenating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of theaflavin 3,3’-digallate, which exhibit different bioactivities and stability profiles .
Wissenschaftliche Forschungsanwendungen
Theaflavin 3,3’-digallate has a wide range of scientific research applications across various fields:
Chemistry:
- Used as a natural antioxidant in food and cosmetic industries.
- Employed in the synthesis of novel polyphenolic compounds with enhanced bioactivities.
Biology:
- Studied for its role in modulating cellular signaling pathways and gene expression.
- Investigated for its potential to inhibit the replication of viruses, including SARS-CoV-2 .
Medicine:
- Explored for its anti-inflammatory and anticancer properties.
- Used in the development of therapeutic agents for the treatment of chronic diseases such as cardiovascular diseases and diabetes .
Industry:
- Utilized as a natural preservative in food products.
- Applied in the formulation of health supplements and functional foods .
Wirkmechanismus
Theaflavin 3,3’-digallate exerts its effects through multiple mechanisms:
Molecular Targets and Pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), thereby reducing the production of pro-inflammatory cytokines.
Antiviral Activity: It binds to viral proteins and inhibits their replication.
Anticancer Activity: It induces apoptosis in cancer cells by modulating the expression of apoptosis-related genes and proteins.
Vergleich Mit ähnlichen Verbindungen
Theaflavin: Lacks the additional gallate groups, resulting in different bioactivities.
Theaflavin 3-gallate: Contains only one gallate group, leading to variations in its antioxidant and anti-inflammatory properties.
Theaflavin 3’-gallate: Similar to theaflavin 3-gallate but with the gallate group attached at a different position.
Uniqueness: Theaflavin 3,3’-digallate is unique due to its dual gallate groups, which enhance its antioxidant, anti-inflammatory, and antiviral activities compared to other theaflavins. Its ability to modulate multiple molecular targets and pathways makes it a promising candidate for therapeutic applications .
Eigenschaften
Molekularformel |
C43H32O20 |
|---|---|
Molekulargewicht |
868.7 g/mol |
IUPAC-Name |
[(2R,3R)-2-[1-[(2R,3R)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,6-trihydroxy-5-oxobenzo[7]annulen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C43H32O20/c44-17-7-23(46)21-12-33(62-42(58)15-3-25(48)36(54)26(49)4-15)40(60-31(21)9-17)14-1-19-20(11-30(53)39(57)35(19)38(56)29(52)2-14)41-34(13-22-24(47)8-18(45)10-32(22)61-41)63-43(59)16-5-27(50)37(55)28(51)6-16/h1-11,33-34,40-41,44-51,53-55,57H,12-13H2,(H,52,56)/t33-,34-,40-,41-/m1/s1 |
InChI-Schlüssel |
ZEASWHWETFMWCV-ISBUVJFSSA-N |
Isomerische SMILES |
C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)C(=O)C(=C3)O)OC(=O)C8=CC(=C(C(=C8)O)O)O |
Kanonische SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)C(=O)C(=C3)O)OC(=O)C8=CC(=C(C(=C8)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















